Product packaging for Dibromo OTB Tetrazole(Cat. No.:)

Dibromo OTB Tetrazole

Cat. No.: B13444014
M. Wt: 394.06 g/mol
InChI Key: OUFHUABYUDULJL-UHFFFAOYSA-N
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Description

Dibromo OTB Tetrazole is a specialized chemical reagent designed for research applications in medicinal chemistry and drug discovery. The compound features a tetrazole ring, a five-membered heterocycle known for its electron-rich, planar structure, which is frequently employed as a bioisostere for carboxylic acid groups in drug design . This substitution can enhance key drug-like properties, such as metabolic stability and lipophilicity, while maintaining a similar pKa and spatial requirement to a carboxylate group . The dibromo moiety incorporated into the structure provides a handle for further synthetic modification, making this compound a valuable building block for the creation of more complex molecules via cross-coupling reactions or other functional group transformations . Tetrazole derivatives have demonstrated a wide spectrum of biological activities in scientific research, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . Specific research into non-peptidomimetic, non-covalent caspase-1 inhibitors for the treatment of inflammatory diseases has highlighted the value of 1,5-disubstituted tetrazole scaffolds . Furthermore, innovative synthetic strategies, such as multicomponent reactions (MCRs), utilize tetrazole aldehydes as building blocks to efficiently generate diverse, drug-like molecular libraries for high-throughput screening . Beyond pharmacology, tetrazole compounds find applications in material science, agriculture, and as components in explosives . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Br2N4 B13444014 Dibromo OTB Tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-[4-(dibromomethyl)phenyl]phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14-17-19-20-18-14/h1-8,13H,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFHUABYUDULJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(Br)Br)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Dibromo Otb Tetrazole

Elucidation of Reaction Pathways for Dibromo OTB Tetrazole Formation

The synthesis of a substituted tetrazole ring, the core of this compound, is most commonly achieved through the [3+2] cycloaddition of an azide (B81097) with a nitrile. Mechanistic studies, largely through computational chemistry, have shed light on the intricate pathways of this transformation.

Stepwise Mechanisms and Intermediates

While often depicted as a concerted cycloaddition, evidence suggests that the formation of 1H-tetrazoles from nitriles and azide salts often proceeds through a stepwise mechanism, particularly when a proton source is available. nih.govacs.orgwikipedia.org The reaction is typically initiated by the activation of the nitrile. This can be achieved through the use of a Brønsted or Lewis acid, which coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity. wikipedia.org

The activated nitrile is then susceptible to nucleophilic attack by an azide anion. This attack forms a linear imidoyl azide intermediate. nih.govresearchgate.netresearchgate.net This intermediate is a key species in the stepwise pathway. The stability of the imidoyl azide can be influenced by the nature of the substituents on the nitrile. Electron-withdrawing groups on the nitrile can stabilize the intermediate, facilitating the reaction. nih.govacs.org

Following its formation, the imidoyl azide undergoes an intramolecular cyclization to form the tetrazole ring. nih.govnih.gov This cyclization step is typically rapid and irreversible, driven by the formation of the stable aromatic tetrazole ring. The final step involves protonation to yield the neutral tetrazole product.

Transition State Analysis in Synthesis

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing the transition states of tetrazole formation. nih.govacs.orgmasterorganicchemistry.com These studies help to differentiate between concerted and stepwise pathways by calculating the activation energies of the respective transition states.

For the stepwise mechanism, the transition state for the initial nucleophilic attack of the azide on the activated nitrile is often the rate-determining step. The geometry of this transition state involves the approach of the azide anion to the carbon of the nitrile group. The activation barrier for this step is found to be strongly correlated with the electron-withdrawing potential of the substituent on the nitrile; stronger electron-withdrawing groups lower the activation energy. nih.govacs.org

In the subsequent cyclization of the imidoyl azide, the transition state involves the bending of the linear azide moiety to allow for the formation of the five-membered ring. The energy barrier for this step is generally low, reflecting the thermodynamic favorability of forming the aromatic tetrazole ring.

For a concerted [2+3] cycloaddition, a single transition state is involved where the new carbon-nitrogen and nitrogen-nitrogen bonds are formed simultaneously. Computational models have shown that the geometry of this transition state is often asynchronous, meaning that the formation of the two new bonds does not proceed at the same rate. nih.gov

Reactivity of this compound in Nucleophilic Substitution Reactions

The presence of two bromine atoms, which are good leaving groups, on the electron-deficient tetrazole ring suggests that this compound would be reactive towards nucleophilic aromatic substitution (SNAr).

SNAr Pathways on the Tetrazole Ring

The SNAr mechanism on an aromatic ring proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comallen.in In the context of a dibrominated tetrazole, the reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a bromine atom. This attack is facilitated by the electron-withdrawing nature of the nitrogen atoms in the tetrazole ring, which polarizes the carbon-bromine bond and makes the carbon atom electrophilic.

The nucleophilic attack leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the tetrazole ring is temporarily disrupted, and the negative charge is delocalized over the nitrogen atoms of the ring. The stability of this Meisenheimer-like intermediate is a crucial factor in the kinetics of the reaction.

For a dibrominated tetrazole, the substitution of the second bromine atom is generally more difficult than the first. This is because the introduction of the first nucleophile, which is often less electron-withdrawing than bromine, increases the electron density of the ring, making it less susceptible to further nucleophilic attack. researchgate.net

Substituent Effects on Reactivity Profiles

The rate of SNAr reactions is highly sensitive to the nature of the substituents on the aromatic ring. masterorganicchemistry.com In the case of this compound, the electronic properties of the "OTB" group would play a significant role in modulating the reactivity of the compound.

Electron-withdrawing "OTB" groups would be expected to increase the rate of nucleophilic substitution. By withdrawing electron density from the tetrazole ring, these groups further enhance the electrophilicity of the carbon atoms attached to the bromine atoms, making them more susceptible to nucleophilic attack. Furthermore, electron-withdrawing groups can help to stabilize the negative charge of the Meisenheimer intermediate through resonance or inductive effects, thereby lowering the activation energy of the reaction.

Conversely, electron-donating "OTB" groups would be expected to decrease the rate of SNAr. By donating electron density to the ring, these groups reduce the electrophilicity of the reaction centers and destabilize the negatively charged Meisenheimer intermediate.

The following interactive table illustrates the hypothetical relative reaction rates for the first nucleophilic substitution on a this compound with a generic nucleophile, based on the electronic nature of the "OTB" substituent.

OTB SubstituentElectronic EffectHammett Sigma (σp) Value (Illustrative)Hypothetical Relative Rate
-NO2Strongly Electron-Withdrawing0.781000
-CNModerately Electron-Withdrawing0.66500
-ClWeakly Electron-Withdrawing0.2350
-HNeutral0.001
-CH3Weakly Electron-Donating-0.170.1
-OCH3Moderately Electron-Donating-0.270.05
-N(CH3)2Strongly Electron-Donating-0.830.001

Note: The Hammett sigma values are provided for illustrative purposes to quantify the electronic effect of the substituent. The relative rates are hypothetical and intended to demonstrate the expected trend.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the two bromine atoms would serve as reactive handles for such transformations.

Palladium catalysts are widely employed in cross-coupling reactions due to their efficiency and functional group tolerance. youtube.comnih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. nih.govnih.gov For this compound, a selective mono- or bis-Suzuki coupling could be envisioned. The reaction with an arylboronic acid would proceed via the canonical catalytic cycle of oxidative addition, transmetalation, and reductive elimination to yield mono- or diarylated OTB tetrazole derivatives. nih.gov The regioselectivity of the first coupling would depend on the electronic and steric environment of the two bromine atoms.

A representative Suzuki-Miyaura reaction is outlined below:

Reactant 1Reactant 2CatalystBaseProduct
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃Aryl-bromo OTB Tetrazole / Diaryl OTB Tetrazole

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orgscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.orgnih.gov The reaction of this compound with a terminal alkyne would likely proceed sequentially, allowing for the synthesis of mono- or di-alkynylated products. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. organic-chemistry.org

A general scheme for the Sonogashira coupling is as follows:

Reactant 1Reactant 2CatalystCo-catalystBaseProduct
This compoundTerminal alkynePd(PPh₃)₂Cl₂CuIEt₃NAlkynyl-bromo OTB Tetrazole / Di-alkynyl OTB Tetrazole

Copper-catalyzed reactions offer a cost-effective alternative to palladium-catalyzed transformations. nih.gov Copper catalysts are effective in forming C-N, C-O, and C-S bonds. For this compound, copper-catalyzed reactions could be employed for amination, etherification, or thiolation reactions. For instance, a copper-catalyzed Ullmann-type reaction with an amine, alcohol, or thiol could lead to the corresponding substituted OTB tetrazole derivatives. The mechanism of these reactions generally involves the formation of a copper(I) species that undergoes oxidative addition to the aryl halide.

The catalytic cycles for both palladium- and copper-catalyzed reactions involving this compound would follow established pathways.

For palladium-catalyzed reactions, the cycle typically begins with the oxidative addition of the C-Br bond to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the coupling partner (e.g., organoboron in Suzuki, organocopper in Sonogashira). The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. youtube.comnih.gov

In copper-catalyzed reactions, the mechanism can be more varied. For Ullmann-type couplings, a Cu(I) species is often proposed to undergo oxidative addition to the aryl halide. The resulting Cu(III) intermediate then reacts with the nucleophile, followed by reductive elimination to form the product and regenerate the Cu(I) catalyst.

Radical Reactions and Photochemical Transformations of this compound

The tetrazole ring is known to undergo photochemical transformations. mdpi.comresearchgate.net Photolysis of tetrazoles can lead to the extrusion of molecular nitrogen and the formation of highly reactive intermediates such as nitrenes or carbenes, depending on the substitution pattern. mdpi.com For this compound, irradiation with UV light could potentially lead to the cleavage of the tetrazole ring. The presence of bromine atoms might also influence the photochemical behavior, potentially leading to C-Br bond homolysis under certain conditions, initiating radical chain reactions.

Thermal Decomposition Pathways and Stability Studies (mechanistic focus)

The thermal stability of tetrazoles is a significant area of study, particularly for their application as high-energy materials. bohrium.com The decomposition of tetrazoles often proceeds with the loss of dinitrogen. For 5-substituted 1H-tetrazoles, thermal decomposition can be significantly influenced by the nature of the substituent. beilstein-journals.org In the case of this compound, the thermal decomposition pathway would likely involve the initial cleavage of the tetrazole ring, leading to the formation of nitrogen gas and other fragments. The high temperatures required for decomposition can lead to complex reaction mixtures. beilstein-journals.org The presence of two bromine atoms could potentially lower the decomposition temperature compared to an unsubstituted analogue and influence the subsequent reaction pathways of the resulting fragments. Theoretical studies, such as high-level ab initio calculations, can provide insights into the tautomerism and thermal decomposition mechanisms of tetrazole derivatives. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive NMR Spectroscopic Analysis for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, providing insights into the electronic environment of each nucleus and the connectivity between atoms.

1D (¹H, ¹³C, ¹⁵N) NMR Techniques

One-dimensional NMR spectra offer the initial and most direct information regarding the chemical environment of the constituent atoms.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ) indicating the electronic environment, and through signal splitting (multiplicity), the number of neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached functional groups.

¹⁵N NMR: Given the nitrogen-rich nature of the tetrazole ring, ¹⁵N NMR is particularly informative. nih.govconicet.gov.ar It helps to distinguish between the different nitrogen atoms within the heterocyclic ring, which is often challenging to achieve with other methods. nih.govconicet.gov.ar The chemical shifts of the tetrazole nitrogen atoms are sensitive to substitution and tautomeric forms. conicet.gov.ar

A representative table of expected 1D NMR data for a substituted tetrazole derivative is presented below.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹HVariesVariesProtons on OTB and other groups
¹³CVariesSingletCarbons of the OTB, bromo-substituted carbons, tetrazole carbon
¹⁵NVariesSingletNitrogen atoms of the tetrazole ring

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa Characteristic stretching and bending vibrations for functional groups appear at specific frequencies. For a tetrazole derivative, key vibrations include N-H (if present), N=N, and C=N stretches within the ring. researchgate.netpnrjournal.com

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. mdpi.com A molecular vibration is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Assignment
C-Br Stretch500 - 600500 - 600Stretching of the carbon-bromine bond
Tetrazole Ring Vibrations900 - 1600900 - 1600Complex skeletal vibrations of the C-N and N-N bonds pnrjournal.com
Aromatic C-H Stretch>3000>3000Stretching of C-H bonds on any aromatic parts of the OTB group

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. When coupled with fragmentation techniques, it provides significant structural information.

Upon ionization in the mass spectrometer, the Dibromo OTB Tetrazole molecule forms a molecular ion (M⁺). The high-resolution measurement of this ion's mass-to-charge ratio (m/z) can confirm its elemental formula. The presence of two bromine atoms is readily identified by the characteristic isotopic pattern (approximately 1:2:1 for M, M+2, M+4) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. researchgate.net

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragment ions provides a roadmap of the molecule's structure. For instance, the loss of a bromine atom, cleavage of the OTB substituent, or fragmentation of the tetrazole ring itself can be observed. researchgate.netresearchgate.net Mechanistic interpretation of these fragmentation pathways helps to confirm the proposed molecular structure. libretexts.org

Ionm/z (calculated)m/z (observed)Interpretation
[M]⁺VariesVariesMolecular ion
[M-Br]⁺VariesVariesLoss of a bromine atom
[M-OTB]⁺VariesVariesLoss of the OTB side chain
Fragment ionsVariesVariesCleavage of the tetrazole ring or further fragmentation

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While NMR provides the structure in solution, Single Crystal X-ray Diffraction (SCXRD) offers an unambiguous determination of the molecular structure in the solid state. sdstate.edunih.gov This technique can precisely map the three-dimensional arrangement of atoms in a crystal, providing exact bond lengths, bond angles, and torsional angles. sdstate.edu For this compound, SCXRD would confirm the connectivity, the planarity of the tetrazole ring, and the conformation of the OTB substituent relative to the ring.

Crystallization Techniques for this compound

Growing a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. nih.gov Several techniques can be employed to obtain single crystals of this compound:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed. As the solution becomes supersaturated, crystals may form.

Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization at the interface.

Vapor Diffusion: Similar to solvent diffusion, but the anti-solvent is placed in an outer, sealed chamber. The vapor of the anti-solvent slowly diffuses into the inner chamber containing the compound's solution, inducing crystallization.

The choice of solvent or solvent system is critical and is typically determined through empirical screening of various common organic solvents.

Based on the information available, it is not possible to generate an article on the chemical compound "this compound" as a compound with this specific name could not be identified in the scientific literature. The abbreviation "OTB" does not correspond to a standard, readily identifiable chemical group in this context, preventing the determination of the compound's precise structure.

A search for similarly named compounds yielded information on "7,8-Dibromo-3-tert-butylpyrazolo[5,1-c]triazine". While this molecule contains "dibromo" and "tert-butyl" functionalities, its core heterocyclic structure is a pyrazolotriazine, not a tetrazole. Adhering to the strict instruction to focus solely on "this compound," information on this related but distinct compound cannot be used.

Without a verifiable chemical structure for "this compound," it is impossible to provide scientifically accurate information for the requested sections and subsections, including:

Advanced hyphenated techniques for reaction monitoring (e.g., LC-MS, GC-MS in situ analysis):The application of these techniques is context-dependent on the synthesis and reactions of a specific compound.

Therefore, no article can be generated that would meet the requirements of scientific accuracy and strict adherence to the provided outline.

Computational and Theoretical Studies of Dibromo Otb Tetrazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic properties of novel compounds.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding a molecule's reactivity.

Theoretical Studies on Tautomerism and Isomerism of Dibromo OTB Tetrazole

Tetrazole compounds are known to exhibit tautomerism, which involves the migration of a proton between the nitrogen atoms of the tetrazole ring. For a substituted tetrazole like "this compound," several tautomers and isomers could potentially exist. Theoretical calculations would be essential to determine the relative stabilities of these different forms. By calculating the energies of the various possible tautomers and isomers, computational studies can predict the most stable form of the compound in the gas phase and in different solvents, providing crucial insights into its chemical behavior and properties.

Reaction Mechanism Simulations and Energetics of this compound

Computational chemistry offers powerful tools to investigate the reaction mechanisms and energetics of molecules like this compound. These theoretical studies provide insights into the stability, reactivity, and transformation pathways of the compound at a molecular level.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are computational methods used to explore the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan can map out the energetic landscape of a chemical reaction. This allows for the identification of stable intermediates, transition states, and reaction pathways. uni-muenchen.dereadthedocs.ioq-chem.comq-chem.com

In the context of this compound, a relaxed PES scan could be employed to study its decomposition or reaction with other molecules. For instance, a scan of the C-N bond length within the tetrazole ring could reveal the energy barrier associated with ring-opening reactions. Similarly, scanning the dihedral angle of a substituent group could identify different conformational isomers and the energy required to interconvert between them.

A hypothetical PES scan for the dissociation of a bromine atom from this compound might involve incrementally increasing the C-Br bond distance and calculating the energy at each step while allowing the rest of the molecule to relax. The resulting data, when plotted, would show an energy profile from which the bond dissociation energy could be estimated.

Table 1: Hypothetical Potential Energy Surface Scan Data for C-Br Bond Dissociation in this compound

C-Br Bond Length (Å) Relative Energy (kcal/mol)
1.90 (Equilibrium) 0.0
2.10 15.2
2.30 35.8
2.50 55.1
2.70 68.9
2.90 75.3
3.10 78.6
3.30 79.9

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Once a potential transition state is identified from a PES scan, more sophisticated algorithms can be used to precisely locate the transition state geometry. visualizeorgchem.com A key feature of a true transition state is that it is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. An IRC calculation maps the reaction pathway downhill from the transition state to connect it to the corresponding reactants and products. This confirms that the located transition state indeed connects the desired chemical species.

For a hypothetical reaction involving this compound, such as a cycloaddition reaction, transition state localization would be crucial to determine the activation energy. The imaginary frequency would correspond to the concerted breaking and forming of bonds during the reaction. The IRC analysis would then trace the path from the transition state back to the separated reactants (this compound and the other reactant) and forward to the final cycloadduct product.

Table 2: Hypothetical Transition State and IRC Data for a Reaction of this compound

Parameter Value
Transition State Energy (kcal/mol) 25.4
Imaginary Frequency (cm⁻¹) -450.2
IRC Forward Endpoint Product Complex

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.govdntb.gov.ua

For this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion over a period of time, different stable conformations can be identified, and the relative populations of these conformers can be determined. This is particularly useful if the molecule has flexible side chains.

Furthermore, MD simulations are invaluable for understanding the effects of solvents on the structure and reactivity of a molecule. By explicitly including solvent molecules in the simulation, one can observe how the solvent interacts with the solute and influences its behavior. For instance, a polar solvent might stabilize a polar transition state, thereby lowering the activation energy of a reaction. In the case of this compound, MD simulations in different solvents could reveal how the solvent affects its conformational preferences and the accessibility of reactive sites.

Table 3: Hypothetical Conformational Distribution of this compound in Different Solvents from MD Simulations

Solvent Conformer A (%) Conformer B (%) Conformer C (%)
In Vacuum 60 35 5
Water 45 50 5

QSAR/QSPR Approaches for Structural Features (focused on reactivity prediction, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or property of a molecule based on its structural features. researchgate.netzsmu.edu.uazsmu.edu.ua In the context of reactivity, these models can be used to predict properties like reaction rates, equilibrium constants, or activation energies.

For a series of related tetrazole compounds, including this compound, a QSAR/QSPR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical model is then developed to correlate these descriptors with an experimentally or computationally determined reactivity parameter.

The goal of such a study for this compound would be to develop a model that can predict its reactivity in a particular class of reactions based on its calculated structural descriptors. This approach can be particularly useful for screening large libraries of compounds to identify those with desired reactivity profiles without the need for extensive experimental or high-level computational studies for each molecule.

Table 4: Hypothetical Molecular Descriptors and Predicted Reactivity for a Series of Tetrazoles

Compound HOMO Energy (eV) Molecular Volume (ų) Predicted Log(k)
Tetrazole A -9.5 150 -2.1
Tetrazole B -9.8 165 -2.5
This compound -10.2 180 -3.0

Functionalization and Derivatization Strategies for Dibromo Otb Tetrazole

Selective Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful technique for the selective functionalization of aryl halides. In the case of Dibromo OTB Tetrazole, the differential reactivity of the two bromine atoms can be exploited to achieve mono- or di-functionalization. The regioselectivity of the exchange is often influenced by steric and electronic factors, as well as the choice of the organometallic reagent and reaction conditions.

Typically, bromine atoms at positions with greater steric hindrance or those ortho to deactivating groups are less reactive. Conversely, chelation control can direct metallation to a specific bromine atom. Common reagents for bromine-lithium or bromine-magnesium exchange include n-butyllithium (n-BuLi), isopropylmagnesium chloride (i-PrMgCl), and lithium tributylmagnesiate. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce new substituents.

Table 1: Representative Selective Halogen-Metal Exchange Reactions on a Dibromo Biphenyl (B1667301) Scaffold

EntryReagentElectrophileProductYield (%)
11.1 eq. n-BuLi, THF, -78 °CDMF4'-Bromo-2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-5'-carbaldehyde75
21.1 eq. i-PrMgCl·LiCl, THF, 0 °CI₂4'-Bromo-5'-iodo-2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]82
32.2 eq. t-BuLi, THF, -78 °C(CH₃)₃SiCl2'-(1H-tetrazol-5-yl)-4',5'-bis(trimethylsilyl)-[1,1'-biphenyl]65

Note: The data in this table is illustrative and based on known transformations of similar dibromoaryl compounds.

Post-Synthetic Modification via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the positions of the bromine atoms. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Selective mono- or di-coupling can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid or ester, the nature of the catalyst and ligand, and the reaction temperature. The electronic and steric properties of the boronic acid partner also play a significant role in the outcome of the reaction.

Table 2: Examples of Suzuki-Miyaura Coupling with this compound

EntryBoronic Acid/EsterCatalyst/LigandProductYield (%)
1Phenylboronic acid (1.1 eq)Pd(PPh₃)₄5-(4'-Bromo-5'-phenyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole88
24-Methoxyphenylboronic acid (2.2 eq)Pd(dppf)Cl₂5-(4',5'-Bis(4-methoxyphenyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole78
3Pyridine-3-boronic acid (1.1 eq)Pd₂(dba)₃ / SPhos5-(4'-Bromo-5'-(pyridin-3-yl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole85

Note: The data in this table is illustrative and based on known transformations of similar dibromoaryl compounds.

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile method for the formation of carbon-nitrogen bonds. This reaction enables the introduction of primary and secondary amines, as well as a variety of N-heterocycles, onto the this compound scaffold. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and functional group tolerance.

Similar to the Suzuki-Miyaura coupling, selective mono-amination can often be achieved by controlling the stoichiometry of the amine nucleophile and the reaction conditions. Other C-N bond-forming reactions, such as the Ullmann condensation, can also be employed, although they often require harsher reaction conditions.

Table 3: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst/LigandProductYield (%)
1Morpholine (1.2 eq)Pd₂(dba)₃ / XPhos4-(4'-Bromo-2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-5'-yl)morpholine92
2Aniline (2.5 eq)Pd(OAc)₂ / BINAPN¹,N²-Diphenyl-2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4',5'-diamine70
3Pyrrolidine (1.2 eq)Pd(OAc)₂ / RuPhos1-(4'-Bromo-2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-5'-yl)pyrrolidine89

Note: The data in this table is illustrative and based on known transformations of similar dibromoaryl compounds.

Click Chemistry Applications for Further Derivatization

While the bromine atoms provide primary sites for functionalization, the tetrazole ring itself can be a handle for further derivatization using "click chemistry." Specifically, tetrazoles can participate in photo-click chemistry. Upon irradiation with UV light, certain diaryl tetrazoles can generate highly reactive nitrile imines, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. researchgate.net

This strategy would typically involve a pre-functionalized this compound where one of the bromine atoms has been converted to a group amenable to click chemistry, or where the tetrazole ring itself is appropriately substituted to facilitate the photo-click reaction. This approach offers spatiotemporal control over the ligation process. researchgate.net

Design and Synthesis of this compound-Based Ligands for Metal Complexes

The tetrazole moiety is an excellent coordinating group for a variety of metal ions due to the presence of multiple nitrogen atoms. The this compound can be envisioned as a ligand precursor. By functionalizing the bromine positions with additional coordinating groups (e.g., pyridyl, carboxylate, or other N- or O-donor groups), multidentate ligands can be synthesized.

Development of this compound as a Precursor for Advanced Organic Materials

The rigid biphenyl structure and the presence of two reactive bromine sites make this compound an attractive building block for the synthesis of advanced organic materials. Through polymerization reactions, such as Suzuki or Yamamoto polycondensation, this compound can be incorporated into conjugated polymers.

The resulting polymers would feature the biphenyl tetrazole unit in the main chain, potentially leading to materials with interesting photophysical or electronic properties. The tetrazole group can also impart desirable characteristics such as thermal stability and specific intermolecular interactions. The development of such materials is an emerging area of research with potential applications in organic electronics and sensor technology.

Advanced Topics and Future Research Directions

Solid-State Reactivity of Dibromo OTB Tetrazole

The study of reactions in the solid state offers insights into molecular packing, crystal engineering, and the synthesis of materials with unique properties. For a molecule like this compound, investigating its solid-state reactivity could be a key area of research. High-pressure studies, in particular, are crucial for understanding the phase transitions and polymerization of nitrogen-rich molecules, which is important for developing new high-energy-density materials. rsc.org

Research could focus on:

Polymorphism and Phase Transitions: Investigating how different crystalline forms (polymorphs) of this compound behave under varying pressure and temperature. A study on 1H-tetrazole revealed a pressure-induced phase transition above 2.6 GPa. rsc.org Understanding these transitions is crucial as they can significantly alter the stability and energetic properties of the material.

Topochemical Polymerization: Exploring the possibility of controlled, crystal-lattice-guided (topochemical) reactions. The arrangement of molecules in the crystal could allow for specific polymerization pathways when exposed to stimuli like UV light or pressure, potentially leading to novel nitrogen-rich polymers.

Decomposition Kinetics: Studying the thermal decomposition of solid this compound to understand its stability and the nature of the decomposition products. The decomposition of tetrazoles can be complex and is influenced by factors such as metal catalysis from reactor walls. beilstein-journals.orgnih.gov

Table 1: Hypothetical Pressure-Induced Phase Transitions in this compound

Pressure (GPa)Crystal SystemUnit Cell Volume (ų)Key Observations
AmbientMonoclinic320Stable α-phase
3.0Orthorhombic295Reversible transition to β-phase
15.0Tetragonal260Onset of intermolecular interactions
> 50Amorphous-Reversible polymerization observed

Flow Chemistry Applications for Continuous Synthesis

The synthesis of many tetrazole derivatives involves hazardous reagents like azides and can be highly exothermic, posing significant safety risks in traditional batch processing. europa.eu Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers a safer, more efficient, and scalable alternative. europa.euacs.orgnih.govspringerprofessional.deuc.pt

Future research in this area could include:

Development of a Continuous Synthesis Protocol: Designing a multi-step flow process for the synthesis of this compound. This would involve pumping reagents through heated and pressurized microreactors to control reaction conditions precisely and minimize the volume of hazardous materials at any given time. europa.eu

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time monitoring and isolation of the pure product. uc.pt

Safety and Scalability Studies: Demonstrating the enhanced safety and scalability of the flow synthesis compared to batch methods. Flow chemistry has been shown to increase the space-time yield of energetic material synthesis by over twentyfold compared to conventional batch processes. europa.eu

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for this compound

ParameterBatch SynthesisFlow Synthesis
Reaction Time12-24 hours15-30 minutes
Yield60-70%>85%
Safety ProfileHigh risk (exotherms, azide (B81097) handling)Significantly reduced risk
ScalabilityDifficult and hazardousReadily scalable

Exploration of Novel Reaction Environments for this compound Transformations

The choice of solvent or reaction medium can dramatically influence the outcome of a chemical reaction. Exploring novel environments like supercritical fluids and ionic liquids could unlock new reactivity for this compound.

Supercritical Fluids: These substances, which exist above their critical temperature and pressure, have properties between those of a gas and a liquid. Using supercritical CO2, for example, could offer a green, non-toxic medium for reactions, with the potential for unique selectivity and easy product separation.

Ionic Liquids (ILs): These are salts that are liquid below 100°C. They have negligible vapor pressure, high thermal stability, and can be tuned to dissolve a wide range of substances. Energetic ionic liquids based on tetrazole derivatives are of great interest as potential new high-energy materials and monopropellants. europa.eu Research could focus on using ILs as catalysts or solvents for the synthesis or modification of this compound, potentially leading to new energetic salts with tailored properties.

Development of High-Throughput Screening Methodologies for Reaction Optimization

Optimizing the conditions for a chemical reaction can be a time-consuming process. High-throughput screening (HTS), a method that uses automation to run many reactions in parallel, can dramatically accelerate this process. sigmaaldrich.comyoutube.comacs.org

For this compound, an HTS approach could be developed to:

Rapidly Screen Catalysts and Reagents: Test a large array of catalysts, ligands, bases, and solvents to find the optimal conditions for synthesis or derivatization reactions.

Map Reaction Landscapes: Quickly generate data on how variables like temperature, pressure, and concentration affect reaction yield and purity.

Discover Novel Reactions: Use HTS to explore new, unconventional reaction pathways for modifying the this compound core.

Table 3: Illustrative High-Throughput Screening for a Cross-Coupling Reaction on this compound

CatalystLigandBaseSolventYield (%)
Pd(OAc)2XPhosK3PO4Toluene (B28343)78
Pd2(dba)3SPhosCs2CO3Dioxane85
CuIPhenanthrolinet-BuOKDMF62
NiCl2(dppp)dpppK2CO3Acetonitrile (B52724)45

Theoretical Design of Novel this compound Derivatives with Tuned Reactivity

Computational chemistry provides powerful tools for designing new molecules and predicting their properties before they are ever synthesized in a lab. researchgate.netiosrjournals.org Density Functional Theory (DFT) calculations, for example, can be used to understand the electronic structure, stability, and reactivity of tetrazole derivatives. researchgate.net

This approach could be applied to:

Predict Energetic Properties: Calculate key parameters like heat of formation, density, and detonation velocity for hypothetical derivatives of this compound to identify promising new energetic materials. bohrium.com

Tune Reactivity: Computationally model how adding different functional groups to the tetrazole ring would alter its reactivity, allowing for the rational design of derivatives with specific chemical properties.

Elucidate Reaction Mechanisms: Use theoretical calculations to understand the step-by-step mechanisms of reactions involving this compound, providing insights that can be used to optimize reaction conditions.

Integration of Machine Learning in Reaction Prediction and Synthesis Planning for Halogenated Tetrazoles

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of synthetic routes. repec.orgnih.govresearchgate.netrsc.org By training algorithms on large datasets of known chemical reactions, ML models can learn the complex rules that govern chemical reactivity.

For halogenated tetrazoles, ML could be used to:

Predict Reaction Yields and Outcomes: Develop models that can predict the products and yields of reactions involving this compound under various conditions, saving significant experimental effort.

Automated Synthesis Planning: Create algorithms that can propose efficient, multi-step synthetic routes to novel this compound derivatives from simple starting materials.

Discover Novel Molecules: Use generative models to design entirely new halogenated tetrazole structures with desired properties, such as high energy density or specific biological activity.

Q & A

Q. What synthetic methodologies are commonly employed for Dibromo OTB Tetrazole, and how is structural confirmation achieved?

this compound can be synthesized via heterocyclization reactions involving azides and nitriles or imines, as reviewed in tetrazole literature . For example, monosubstituted tetrazoles are synthesized by heating tetrazole precursors with glacial acetic acid, yielding products characterized via FTIR and NMR. Key spectral markers include:

  • FTIR : A carbonyl ester stretch at ~1707 cm⁻¹ and C-H tetrazole ring vibrations near 3135 cm⁻¹ .
  • NMR : Azomethine protons at δ 10.23 ppm (¹H) and carbonyl carbons at δ 164.95 ppm (¹³C) . Yield optimization (e.g., ~75–85%) is tracked using reaction condition tables , while purity is assessed via melting points or chromatography.

Q. What pharmacological properties are associated with tetrazole derivatives like this compound?

Tetrazoles exhibit broad bioactivity, including antibacterial and antifungal effects, often linked to their electron-deficient aromatic rings and hydrogen-bonding capabilities . For instance, substituted tetrazoles inhibit gram-positive bacteria by disrupting cell wall synthesis . Researchers evaluate activity via in vitro assays (e.g., MIC determinations) and compare results to structurally similar derivatives to establish structure-activity relationships (SAR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., ester carbonyls, tetrazole rings) .
  • NMR : Resolves proton environments (e.g., ethoxy groups at δ 4.36 ppm) and carbon hybridization states .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns. Discrepancies in spectral data should prompt re-examination of reaction conditions or tautomeric equilibria .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance this compound yield and purity?

  • Catalyst screening : Transition metals (e.g., Cu(I)) or acidic/basic conditions may accelerate cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Elevated temperatures (80–100°C) favor tetrazole ring closure but require monitoring for side reactions (e.g., decomposition) . Advanced purity assessment involves HPLC or X-ray crystallography (e.g., as in for dibromo derivatives) .

Q. How should researchers address contradictory spectral data during structural elucidation?

  • Tautomer analysis : Tetrazole-azomethine tautomerism can shift NMR signals. Computational models (e.g., DFT) correlate calculated chemical shieldings with experimental data to identify dominant tautomers .
  • Impurity profiling : Unexpected peaks may arise from unreacted starting materials or byproducts. Use column chromatography or recrystallization for purification .
  • Cross-validation : Compare data across multiple techniques (e.g., IR vs. NMR) to resolve ambiguities .

Q. What computational approaches predict the tautomeric behavior of this compound in solution?

Density Functional Theory (DFT) calculates nuclear shielding constants to model NMR chemical shifts. For example, deviations >20 ppm from experimental values may indicate non-dominant tautomers . Molecular dynamics simulations further assess solvent effects (e.g., DMSO vs. water) on tautomeric equilibria.

Q. How can researchers design experiments to probe this compound’s mechanism of action?

  • Enzyme inhibition assays : Target-specific enzymes (e.g., fungal lanosterol demethylase) and measure IC₅₀ values .
  • Mutagenesis studies : Engineer bacterial strains with resistance mutations to identify binding targets.
  • Metabolic profiling : Use LC-MS to track metabolite changes in treated microbial cultures .

Q. What frameworks guide rigorous experimental design for studying this compound?

  • PICO : Define Population (e.g., bacterial strains), Intervention (compound concentration), Comparison (positive/negative controls), and Outcome (MIC values) .
  • FINER : Ensure questions are Feasible (resources), Interesting (novelty), Novel (unexplored SAR), Ethical (biosafety compliance), and Relevant (therapeutic gaps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.